Benzene, 1-methoxy-4-nitro-2-(2-propynyloxy)-
Description
IUPAC Nomenclature and CAS Registry Number
The compound under investigation is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 1-methoxy-4-nitro-2-(2-propynyloxy)benzene. This nomenclature clearly indicates the substitution pattern on the benzene ring, with the methoxy group occupying position 1, the nitro group at position 4, and the 2-propynyloxy group at position 2. The Chemical Abstracts Service has assigned this compound the registry number 89228-66-0, which serves as a unique identifier in chemical databases and literature.
Alternative nomenclature for this compound includes the designation "Benzene, 1-methoxy-4-nitro-2-(2-propynyloxy)-" which follows the Chemical Abstracts Service naming convention. This systematic approach to nomenclature ensures unambiguous identification of the compound in scientific literature and commercial applications. The registry number 89228-66-0 has been consistently reported across multiple chemical databases, confirming the authenticity and standardization of this molecular identifier.
The structural complexity of this compound necessitates careful attention to nomenclature, as similar compounds with different substitution patterns exist in the literature. For instance, related compounds such as 1-nitro-4-(prop-2-yn-1-yloxy)benzene (CAS 17061-85-7) and 1-nitro-2-(prop-2-yn-1-yloxy)benzene (CAS 13350-09-9) share functional groups but differ in their substitution patterns. This emphasizes the importance of precise chemical identification through both systematic naming and registry numbers.
Molecular Formula and Weight Analysis
The molecular formula of benzene, 1-methoxy-4-nitro-2-(2-propynyloxy)- is C₁₀H₉NO₄, indicating a composition of ten carbon atoms, nine hydrogen atoms, one nitrogen atom, and four oxygen atoms. This formula reflects the presence of the benzene ring (C₆H₄), the methoxy substituent (OCH₃), the nitro group (NO₂), and the propynyloxy group (OCH₂C≡CH). The molecular weight has been determined to be 207.1828 atomic mass units, with some sources reporting 207.19 atomic mass units due to rounding differences.
The molecular formula analysis reveals important insights into the compound's electronic structure and potential reactivity. The presence of four oxygen atoms contributes significantly to the compound's polarity and potential for hydrogen bonding interactions. The carbon-to-hydrogen ratio of 10:9 indicates a high degree of unsaturation, primarily due to the aromatic ring and the terminal alkyne functionality. The nitrogen atom, incorporated within the nitro group, introduces additional electronic effects that influence the compound's overall chemical behavior.
Comparison with structurally related compounds provides context for understanding the molecular characteristics. For example, 1-methoxy-4-nitro-2-propoxybenzene (CAS 36160-53-9) has the molecular formula C₁₀H₁₃NO₄ and a molecular weight of 211.21 atomic mass units, differing by the presence of a propoxy group instead of the propynyloxy group. This difference of four mass units (CH₄) highlights the specific contribution of the alkyne functionality to the target compound's molecular weight.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₉NO₄ | |
| Molecular Weight | 207.1828 amu | |
| Alternative MW | 207.19 amu | |
| CAS Registry Number | 89228-66-0 |
X-ray Crystallographic Data (If Available)
Currently available literature does not provide specific X-ray crystallographic data for benzene, 1-methoxy-4-nitro-2-(2-propynyloxy)-. This absence of crystallographic information represents a significant gap in the structural characterization of this compound, as X-ray crystallography would provide definitive three-dimensional structural parameters including bond lengths, bond angles, and molecular packing arrangements. The technique of single-crystal X-ray diffraction is particularly valuable for compounds with multiple functional groups, as it can reveal intramolecular interactions and conformational preferences that influence chemical reactivity and physical properties.
The lack of crystallographic data may be attributed to several factors, including challenges in obtaining suitable single crystals for diffraction studies or limited research focus on this specific compound. X-ray crystallography requires high-quality single crystals, and compounds with multiple polar functional groups can sometimes present crystallization difficulties due to competing intermolecular interactions. The presence of the propynyloxy group, in particular, might introduce conformational flexibility that complicates crystal packing.
Future crystallographic studies of this compound would be particularly valuable for understanding the spatial arrangement of the methoxy, nitro, and propynyloxy substituents. Such data would provide insights into potential intramolecular interactions, such as hydrogen bonding between the alkyne hydrogen and nearby electronegative atoms, or π-π stacking interactions in the solid state. The electronic effects of the nitro group on the aromatic system could also be quantified through precise measurement of bond lengths and angles within the benzene ring.
Spectroscopic Characterization (NMR, IR, MS)
Comprehensive spectroscopic characterization data for benzene, 1-methoxy-4-nitro-2-(2-propynyloxy)- is limited in the currently available literature. However, spectroscopic analysis principles and data from structurally related compounds provide valuable insights into the expected spectroscopic signature of this molecule. Infrared spectroscopy would be particularly informative for this compound due to the presence of multiple characteristic functional groups, each contributing distinct absorption bands.
Properties
IUPAC Name |
1-methoxy-4-nitro-2-prop-2-ynoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-3-6-15-10-7-8(11(12)13)4-5-9(10)14-2/h1,4-5,7H,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQXZRFEQHNLDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392560 | |
| Record name | Benzene, 1-methoxy-4-nitro-2-(2-propynyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89228-66-0 | |
| Record name | Benzene, 1-methoxy-4-nitro-2-(2-propynyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
Nitration of 1-Methoxy-2-(2-Propynyloxy)Benzene
The nitration of 1-methoxy-2-(2-propynyloxy)benzene introduces the nitro group at the para position relative to the methoxy group. This method leverages the directing effects of the methoxy and propynyloxy substituents:
- Step 1 : Dissolve 1-methoxy-2-(2-propynyloxy)benzene in concentrated sulfuric acid at 0–5°C.
- Step 2 : Add a nitrating mixture (HNO₃/H₂SO₄) dropwise, maintaining temperatures below 10°C to prevent side reactions.
- Step 3 : Quench the reaction with ice water, isolate the product via filtration, and purify via recrystallization from ethanol.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–72% | |
| Reaction Time | 4–6 hours | |
| Optimal Temperature | 5–10°C |
The nitro group preferentially occupies the para position due to the strong electron-donating methoxy group, which activates the ring for electrophilic substitution.
Williamson Ether Synthesis with Subsequent Nitration
This two-step approach first constructs the propynyloxy-methoxybenzene framework, followed by nitration:
Synthesis of 1-Methoxy-2-(2-Propynyloxy)Benzene
- Reactants : 2-Methoxyphenol, propargyl bromide, potassium carbonate.
- Conditions : Reflux in acetone for 12 hours under nitrogen.
- Mechanism : The alkoxide ion (generated from 2-methoxyphenol and K₂CO₃) undergoes nucleophilic substitution with propargyl bromide.
Reaction Equation :
$$ \text{2-Methoxyphenol} + \text{Propargyl Bromide} \xrightarrow{\text{K}2\text{CO}3, \text{Acetone}} \text{1-Methoxy-2-(2-Propynyloxy)Benzene} + \text{KBr} + \text{H}_2\text{O} $$
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 75–80% | |
| Reaction Time | 12 hours | |
| Solvent | Acetone |
Nitration of the Intermediate
The intermediate is nitrated using fuming nitric acid in dichloromethane at 0°C, achieving regioselective para-substitution.
Direct O-Alkylation of 4-Nitroguaiacol
An alternative route involves O-alkylation of 4-nitroguaiacol (2-methoxy-4-nitrophenol) with propargyl bromide:
- Reactants : 4-Nitroguaiacol, propargyl bromide, NaOH.
- Conditions : Phase-transfer catalysis using tetrabutylammonium bromide (TBAB) in water/dichloromethane.
Reaction Equation :
$$ \text{4-Nitroguaiacol} + \text{Propargyl Bromide} \xrightarrow{\text{NaOH, TBAB}} \text{Benzene, 1-Methoxy-4-Nitro-2-(2-Propynyloxy)-} + \text{NaBr} $$
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 65–70% | |
| Reaction Time | 8 hours | |
| Catalyst | TBAB |
Comparative Analysis of Synthesis Methods
Efficiency and Yield Optimization
The table below contrasts the three primary methods:
| Method | Average Yield | Temperature Range | Key Advantage | Limitation |
|---|---|---|---|---|
| Nitration of Preformed Ether | 68–72% | 5–10°C | High regioselectivity | Requires cryogenic conditions |
| Williamson-Nitration Sequence | 75–80% | Reflux (56°C) | Modular intermediate synthesis | Multi-step purification |
| Direct O-Alkylation | 65–70% | 25–40°C | Single-step reaction | Lower yield due to side products |
The Williamson-Nitration sequence offers the highest yield but involves laborious intermediate isolation. Direct O-alkylation simplifies the process but struggles with competing side reactions.
Scientific Research Applications
Chemistry
Benzene, 1-methoxy-4-nitro-2-(2-propynyloxy)- serves as an important intermediate in organic synthesis. It is utilized to create more complex structures through electrophilic aromatic substitution reactions. The nitro and propynyl groups significantly influence its reactivity and the formation of various intermediates.
Biology
In biological research, this compound is investigated for its interactions with biological macromolecules. Nitroaromatic compounds are known to interact with cellular components such as proteins and nucleic acids, which can lead to varied biological effects. Understanding these interactions is crucial for assessing potential therapeutic effects and toxicity .
Medicine
The compound is explored for its therapeutic potential in drug development. Its structural features may contribute to the efficacy of new pharmaceutical agents targeting specific biological pathways or diseases.
Industry
In industrial applications, Benzene, 1-methoxy-4-nitro-2-(2-propynyloxy)- is used in the production of specialty chemicals and materials. It serves as an intermediate in the synthesis of various chemical products, including colorants and agricultural chemicals .
Case Study 1: Interaction Studies
Research has shown that compounds containing nitro groups often exhibit significant interactions with cellular components. In vitro studies have indicated that Benzene, 1-methoxy-4-nitro-2-(2-propynyloxy)- can be absorbed through biological membranes and metabolized into active metabolites like p-nitrophenol. These metabolites may contribute to both therapeutic effects and potential toxicity .
Case Study 2: Toxicological Evaluation
A toxicological evaluation highlighted that while limited toxicokinetic data are available for this compound, it shares properties with other nitroaromatic compounds known to induce oxidative stress and potential carcinogenic effects. The evaluation suggests careful handling due to possible health risks associated with exposure .
Mechanism of Action
The mechanism of action of Benzene, 1-methoxy-4-nitro-2-(2-propynyloxy)- involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s nitro and propynyl groups play crucial roles in its reactivity, influencing the formation of intermediates and the overall reaction pathway .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Benzene, 1-methoxy-4-nitro-2-(2-propynyloxy)- with structurally analogous benzene derivatives, highlighting differences in substituents, reactivity, and applications:
Key Findings:
Alkyne Chain Length : The target compound’s 2-propynyloxy group offers a shorter alkyne chain compared to the pentynyl analog (CAS 90584-85-3). This reduces steric hindrance and may enhance solubility in polar solvents .
Substituent Positioning : Unlike 2-methoxy-4-nitro-1-(phenylmethoxy)-benzene (CAS 107922-43-0), the target compound places the methoxy group at position 1, optimizing electronic effects for meta-directed reactions .
Electron-Withdrawing Groups : The trifluoromethyl derivative (CAS 654-76-2) replaces the alkyne with a CF₃ group, increasing electron deficiency and altering nitro group reactivity in reduction or substitution reactions .
Cross-Linking Potential: The target’s alkyne group enables Huisgen cycloaddition (click chemistry), similar to 1,3,5-tris(2-propynyloxy)benzene, which cross-links PMMA at 100°C . By contrast, the benzyloxy analog (CAS 107922-43-0) lacks this reactivity .
Chemical Reactions Analysis
Nitro Group (−NO₂)
The nitro group facilitates nucleophilic aromatic substitution (SNAr) at positions activated by electron withdrawal. For example:
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts −NO₂ to −NH₂, yielding 1-methoxy-4-amino-2-(2-propynyloxy)benzene .
-
Electrophilic substitution : Limited due to the nitro group’s deactivating effect, but directed meta to itself in further reactions .
Methoxy Group (−OCH₃)
-
Demethylation : Reacts with BBr₃ or HI to form a phenolic −OH group .
-
Ortho-directed reactions : Participates in Friedel-Crafts alkylation/acylation at the ortho position relative to the methoxy group .
Propynyloxy Group (−O−C≡CH)
-
Alkyne reactivity :
Nucleophilic Aromatic Substitution
The nitro group activates the ring for SNAr at the para position (relative to −NO₂):
| Reaction | Nucleophile | Product | Conditions |
|---|---|---|---|
| Methoxide displacement | −OCH₃ | 1,4-Dimethoxy-2-(2-propynyloxy)nitrobenzene | NaOMe, DMSO, 100°C |
Reductive Transformations
-
Nitro to amine : H₂/Pd-C in ethanol yields the amine derivative, which can undergo diazotization .
-
Selective alkyne reduction : Lindlar catalyst partially reduces −C≡CH to −CH=CH₂ without affecting −NO₂ .
Thermochemical and Stability Data
-
Thermal decomposition : The nitro group poses explosion risks at temperatures >200°C .
-
Acid sensitivity : Propynyloxy ethers hydrolyze in strong acids (HCl/H₂O) to form phenolic compounds .
| Property | Value | Source |
|---|---|---|
| Melting point | ~52°C (analog data) | |
| Stability in aqueous media | Hydrolyzes at pH <2 |
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or GC-MS.
- Use anhydrous solvents to prevent hydrolysis of intermediates.
Advanced: How can computational models predict regioselectivity in further functionalization of this compound?
Answer:
Density Functional Theory (DFT) calculations can map electron density distributions and frontier molecular orbitals to predict reactive sites. For example:
- Electrostatic Potential Maps : Identify electron-deficient regions (nitro group) for nucleophilic attacks or electron-rich areas (methoxy) for electrophilic substitutions.
- Hammett Constants : Quantify substituent effects; the nitro group (σₚ≈0.78) strongly deactivates the ring, while methoxy (σₚ≈-0.27) activates ortho/para positions .
Tools like the PISTACHIO and REAXYS databases provide reaction pathway predictions based on analogous systems .
Basic: What spectroscopic methods are most effective for structural characterization?
Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Nitro (ν~1520, 1350 cm⁻¹) and alkyne (ν~2100 cm⁻¹) stretches confirm functional groups.
- Mass Spectrometry (MS) : Molecular ion ([M]⁺) and fragmentation patterns (e.g., loss of NO₂ or CH₃O– groups) validate the structure.
Advanced: How are crystallographic data contradictions resolved for nitro-substituted aromatics?
Answer:
Crystallographic challenges (e.g., twinning, disorder) require:
- High-Resolution Data : Collect data at synchrotron sources to enhance signal-to-noise ratios.
- Refinement Software : Use SHELXL for robust refinement of anisotropic displacement parameters and hydrogen bonding networks .
- Twinning Analysis : Tools like PLATON or ROTAX identify twin laws and deconvolute overlapping reflections .
Example : For nitro groups, restraint distance/angle parameters prevent overfitting due to thermal motion.
Basic: What are key challenges in achieving high purity, and how are they addressed?
Answer:
- Byproduct Formation : Nitration can yield ortho/para isomers. Use directing group strategies (e.g., protecting methoxy during nitration).
- Purification :
- Recrystallization : Ethanol/water mixtures isolate crystalline products.
- Column Chromatography : Gradient elution separates nitro and alkyne-containing byproducts .
- Analytical Validation : HPLC with UV detection (λ~270 nm for nitro aromatics) confirms purity.
Advanced: How do electron-donating (methoxy) and withdrawing (nitro) groups influence nucleophilic aromatic substitution (NAS)?
Answer:
- Electronic Effects : Methoxy activates the ring (ortho/para-directing), while nitro deactivates it (meta-directing). This creates competing regiochemical outcomes.
- Reactivity : NAS occurs preferentially at the methoxy-ortho position (C-6) due to partial activation, despite global deactivation by nitro. Kinetic studies using Hammett plots and isotopic labeling (e.g., ¹⁵N) validate this .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, favoring substitution at activated positions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
